molecular formula C12H13N3O3S B10808143 N-(furan-2-ylmethyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(furan-2-ylmethyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10808143
M. Wt: 279.32 g/mol
InChI Key: RGLJGXSVTRVHLW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a furan-2-ylmethyl group attached to the acetamide nitrogen and a sulfanyl-linked 6-methyl-4-oxo-pyrimidine moiety. This structure combines aromatic (furan) and heterocyclic (pyrimidinone) components, which are often associated with diverse biological activities, including enzyme inhibition and anti-inflammatory effects .

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13N3O3S/c1-8-5-10(16)15-12(14-8)19-7-11(17)13-6-9-3-2-4-18-9/h2-5H,6-7H2,1H3,(H,13,17)(H,14,15,16)

InChI Key

RGLJGXSVTRVHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CO2

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C12H12N4O2S, and it features a furan ring, a pyrimidine derivative, and a sulfanyl group. This unique structure is believed to contribute to its biological activity, particularly in antimicrobial and antiviral applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , indicating potent antibacterial properties .

CompoundMIC (µg/mL)Target Pathogen
N-(furan-2-ylmethyl)-2-acetamide3.12Staphylococcus aureus
N-(furan-2-ylmethyl)-2-acetamide12.5Escherichia coli

Antiviral Activity

The compound has also been evaluated for antiviral properties. Research indicates that similar structures can inhibit viral replication effectively. For example, derivatives have shown activity against viruses such as Hepatitis C and Influenza A, with IC50 values ranging from 0.26 μM to 0.35 μM . These findings suggest that the compound could be a candidate for further development as an antiviral agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It is believed that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Cell Membrane Disruption : Some studies suggest that compounds with similar structures can disrupt microbial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The pyrimidine moiety may interfere with nucleic acid synthesis in pathogens, thereby inhibiting their growth.

Study 1: Antibacterial Efficacy

A study conducted on various pyrimidine derivatives demonstrated that modifications at the 6-position significantly enhanced antibacterial activity against resistant strains of bacteria. The results indicated a strong correlation between structural modifications and increased potency .

Study 2: Antiviral Screening

In another study focusing on antiviral properties, the compound was tested against several viral strains, including HCV and influenza viruses. The results showed substantial inhibition of viral replication at low concentrations, supporting its potential as an antiviral agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrimidinone-Sulfanyl-Acetamide Backbone

2.1.1. 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

  • Structure: Shares the pyrimidinone-sulfanyl-acetamide core but replaces the furan-2-ylmethyl group with a 4-phenoxyphenyl substituent.

N-Hydroxy-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

  • Structure: Features an N-hydroxyacetamide and a phenyl-substituted pyrimidinone.
  • Key Differences : The phenyl group at the pyrimidine 4-position and N-hydroxylation may influence redox activity and hydrogen-bonding capacity, impacting reactivity and target selectivity .

2.1.3. Chlorophenyl-Diaminopyrimidinyl Analogs

  • Examples: N-(4-chlorophenyl)- and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.
  • Structural Insights: The diaminopyrimidine moiety facilitates intramolecular N–H⋯N hydrogen bonds (S(7) motif), leading to distinct crystal packing compared to the target compound’s oxo-pyrimidine .
  • Implications : Chlorophenyl groups enhance hydrophobic interactions, which could improve binding to hydrophobic enzyme pockets .
Heterocyclic Variants with Modified Cores

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

  • Structure: Replaces pyrimidinone with an oxazole ring and uses a phenylethyl acetamide substituent.
  • Bioactivity : Acts as a Wnt/β-catenin pathway inhibitor by blocking β-catenin-TCF interactions. Demonstrates anti-inflammatory effects in LPS-stimulated macrophages .

Triazole-Containing Acetamides

  • Examples: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
  • Activity : Exhibited anti-exudative activity in rat models, comparable to diclofenac sodium at 10 mg/kg .
Aryl-Substituted Acetamides with Bioactivity Data

Indolylmethyl-Oxadiazole Derivatives (8t, 8u, 8v, 8w)

  • Structural Features : Varied aryl groups (e.g., chlorophenyl, nitrophenyl) and an indolylmethyl-oxadiazole moiety.
  • Bioactivity :
    • LOX Inhibition : Compound 8t (IC₅₀ = 12.3 µM) showed moderate activity.
    • α-Glucosidase Inhibition : Compound 8w (IC₅₀ = 18.7 µM) outperformed others.
    • BChE Inhibition : Compound 8v (IC₅₀ = 9.2 µM) was most potent .
  • Comparison: The target compound’s furan-pyrimidinone structure may offer a balance between lipophilicity and hydrogen-bonding for enzyme inhibition.

Physicochemical and Pharmacological Data

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₃H₁₃N₃O₃S 291.33 Furan-2-ylmethyl, 6-methyl-4-oxo-pyrimidinyl
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide C₁₉H₁₇N₃O₃S 375.43 4-Phenoxyphenyl
N-Hydroxy-2-[(6-oxo-4-phenylpyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₁N₃O₃S 277.30 N-Hydroxy, 4-phenyl

Table 2. Bioactivity Comparison

Compound LOX Inhibition (IC₅₀, µM) α-Glucosidase Inhibition (IC₅₀, µM) BChE Inhibition (IC₅₀, µM)
8t 12.3 >50 32.5
8w >50 18.7 45.8
iCRT3 N/A N/A N/A (Wnt pathway inhibition)

Preparation Methods

Synthesis of 6-Methyl-4-oxo-1H-pyrimidin-2-thiol

The pyrimidinone core is synthesized via cyclization of thiourea and ethyl acetoacetate under basic conditions. A typical procedure involves:

  • Reagents : Thiourea (1.0 equiv), ethyl acetoacetate (1.1 equiv), sodium ethoxide (2.0 equiv)

  • Conditions : Reflux in ethanol (12 h), followed by acidification with HCl to pH 3–4

  • Yield : 68–72% after recrystallization (ethanol/water)

Mechanism :

  • Deprotonation of thiourea by sodium ethoxide.

  • Nucleophilic attack of the thiolate on ethyl acetoacetate.

  • Cyclization and dehydration to form the pyrimidinone-thiol tautomer.

Characterization :

  • Melting Point : 215–217°C

  • 1H NMR (DMSO-d6) : δ 2.35 (s, 3H, CH3), 5.85 (s, 1H, C5-H), 12.1 (s, 1H, NH)

Preparation of N-(furan-2-ylmethyl)-2-chloroacetamide

This intermediate is synthesized by reacting furfurylamine with chloroacetyl chloride:

  • Reagents : Furfurylamine (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (1.5 equiv)

  • Conditions : 0°C to RT in dichloromethane (4 h)

  • Yield : 85–90% after aqueous workup

Optimization Notes :

  • Excess chloroacetyl chloride improves yield but requires careful quenching.

  • Triethylamine scavenges HCl, preventing side reactions.

Characterization :

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)

  • 13C NMR (CDCl3) : δ 166.8 (C=O), 42.1 (CH2Cl), 110–143 (furan carbons)

Coupling Reaction: Thiol-Alkylation Strategy

The final step involves nucleophilic displacement of chloride by the pyrimidin-2-thiolate:

Procedure :

  • Activation : 6-Methyl-4-oxo-1H-pyrimidin-2-thiol (1.0 equiv) is deprotonated with K2CO3 (2.0 equiv) in DMF at 60°C.

  • Alkylation : N-(furan-2-ylmethyl)-2-chloroacetamide (1.1 equiv) is added dropwise, and the mixture is stirred for 8–12 h.

  • Workup : Precipitation with ice-water, filtration, and purification via column chromatography (ethyl acetate/hexane, 1:1).

Key Variables :

  • Solvent : DMF > DMSO > acetonitrile (DMF maximizes nucleophilicity)

  • Base : K2CO3 (90% conversion) > NaHCO3 (75%) > Et3N (65%)

  • Temperature : 60°C optimal; higher temperatures promote decomposition.

Yield : 70–74%

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling Approach

An alternative method employs Mitsunobu conditions to couple pre-formed thiol and alcohol precursors:

  • Reagents : DIAD (1.2 equiv), PPh3 (1.2 equiv)

  • Yield : 62–65% (lower due to side reactions)

Limitations :

  • Requires anhydrous conditions.

  • Higher cost compared to thiol-alkylation.

One-Pot Sequential Synthesis

A streamlined one-pot method combines pyrimidinone synthesis and coupling:

  • Step 1 : Cyclization of thiourea and ethyl acetoacetate.

  • Step 2 : In situ deprotonation and addition of chloroacetamide.

  • Yield : 60–65% (lower due to competing hydrolysis)

Reaction Optimization and Troubleshooting

Common Challenges and Solutions

Issue Cause Solution
Low coupling yieldIncomplete thiol deprotonationIncrease base stoichiometry (2.5 equiv)
Disulfide formationOxidation of thiolateUse N2 atmosphere
Acetamide hydrolysisProlonged reaction timeMonitor by TLC and quench early

Scalability Considerations

  • Kilogram-scale : Batch processing in DMF with mechanical stirring achieves 68% yield.

  • Pilot plant : Continuous flow systems reduce reaction time by 40%.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (DMSO-d6) :
    δ 2.38 (s, 3H, CH3), 3.85 (s, 2H, SCH2CO), 4.35 (d, 2H, J = 5.6 Hz, NCH2), 6.45 (m, 2H, furan-H), 7.55 (s, 1H, furan-H), 8.95 (t, 1H, NH).

  • HRMS (ESI+) : m/z 323.0821 [M+H]+ (calc. 323.0824).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H2O/ACN, 1 mL/min).

  • Elemental Analysis : C: 52.1%, H: 4.7%, N: 13.0% (theor. C: 52.3%, H: 4.6%, N: 13.2%).

Industrial and Environmental Considerations

Solvent Recovery

  • DMF is recycled via distillation (85% recovery).

  • Aqueous waste is treated with activated carbon to adsorb organic residues.

Green Chemistry Metrics

Metric Thiol-alkylation Mitsunobu
Atom economy81%65%
E-factor1228
PMI (g/g)6.514.2

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(furan-2-ylmethyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide?

  • Synthesis Steps :

Core Framework Construction : Build the pyrimidin-4-one core via cyclization of thiourea derivatives with β-keto esters under acidic conditions.

Sulfanyl Group Introduction : Perform nucleophilic substitution at the pyrimidine C2 position using thiol-containing intermediates.

Acetamide Coupling : React α-chloroacetamide with furan-2-ylmethylamine in the presence of KOH to form the N-substituted acetamide moiety .

  • Optimization : Monitor reaction progress using TLC and HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 335.08).
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Anti-Exudative Activity : Analogues with pyrimidine-thioacetamide scaffolds showed dose-dependent inhibition of carrageenan-induced edema in rats (IC50 = 12–45 mg/kg) .
  • Antimicrobial Potential : Similar compounds exhibited fungicidal activity against Candida albicans (MIC = 8–32 µg/mL) .

Advanced Research Questions

**How can computational methods optimize reaction pathways for this compound?

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